

# Spectroscopic Profile of Methyl (2S)-glycidate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl (2S)-glycidate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (2S)-glycidate** (also known as Methyl (S)-oxiranecarboxylate), a valuable chiral building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring these spectra.

## Spectroscopic Data Summary

The empirical formula for **Methyl (2S)-glycidate** is  $C_4H_6O_3$ , with a molecular weight of 102.09 g/mol. Spectroscopic analyses are crucial for the structural elucidation and purity assessment of this compound.

### Table 1: $^1H$ NMR Spectroscopic Data for Methyl Glycidate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.80	s	-	OCH <sub>3</sub>
~3.45	dd	2.5, 4.0	H-2
~2.95	dd	4.0, 5.5	H-3a
~2.75	dd	2.5, 5.5	H-3b

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. Data is based on typical values for glycidic esters and may vary slightly based on experimental conditions.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data for Methyl Glycidate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~169.0	C=O (ester carbonyl)
~52.5	OCH <sub>3</sub> (methyl ester)
~48.0	C-2 (methine of epoxide)
~47.5	C-3 (methylene of epoxide)

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm. Data is based on typical values for glycidic esters and may vary slightly based on experimental conditions.

**Table 3: IR Spectroscopic Data for Methyl Glycidate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950-3050	Medium	C-H stretch (alkane and epoxide)
~1745	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)
~850	Medium	C-O stretch (epoxide, ring breathing)

Sample Preparation: Neat liquid film on NaCl or KBr plates.

#### Table 4: Mass Spectrometry Data for Methyl Glycidate

m/z	Relative Intensity (%)	Assignment
102	Moderate	[M] <sup>+</sup> (Molecular Ion)
71	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
59	High	[COOCH <sub>3</sub> ] <sup>+</sup>
43	High	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Dissolve approximately 10-20 mg of **Methyl (2S)-glycidate** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

## 2. $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-10 ppm.

## 3. $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the  $^1\text{H}$  frequency).
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

# Infrared (IR) Spectroscopy

## 1. Sample Preparation (Neat Liquid):

- Place one to two drops of neat **Methyl (2S)-glycidate** onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to form a thin liquid film.

## 2. FTIR Analysis:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

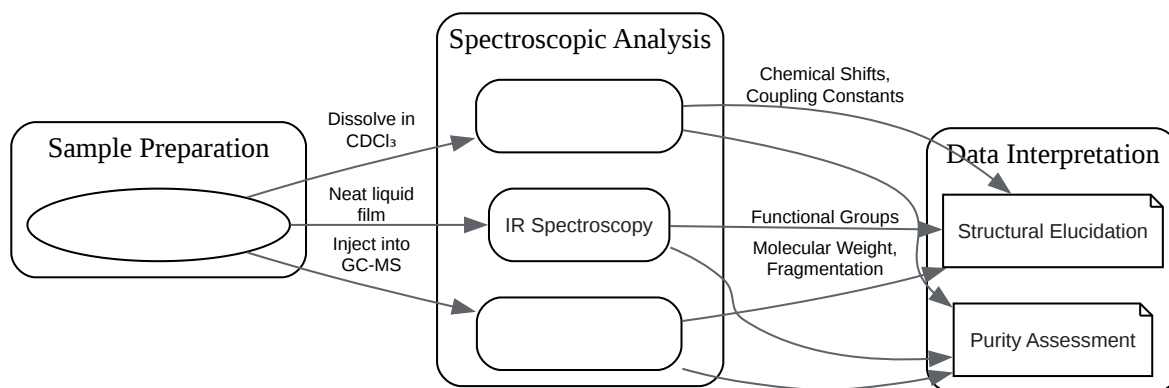
### 1. Sample Introduction:

- Inlet System: Gas Chromatography (GC) for separation and introduction.
- GC Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable.
- Injection Volume: 1  $\mu\text{L}$  of a dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Oven Program: Start at a low temperature (e.g., 50°C), ramp to a higher temperature (e.g., 250°C) to ensure elution.

### 2. Mass Analysis:

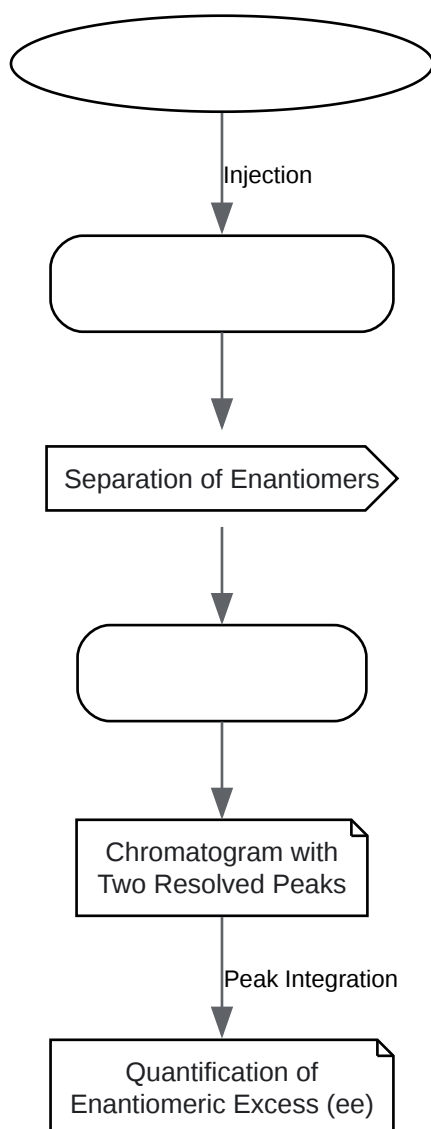
- Ionization Method: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  30-200.

## Mandatory Visualizations



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Caption: Workflow for the spectroscopic analysis of **Methyl (2S)-glycidate**.



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Caption: Logical workflow for determining the enantiomeric purity of **Methyl (2S)-glycidate** using chiral gas chromatography.

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